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Compound of Interest

Compound Name: 1-Amino-3,3-diethoxypropane

Cat. No.: B1268047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-Amino-3,3-diethoxypropane (CAS No: 41365-75-7), a versatile primary amine
and acetal used in various chemical syntheses. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical and spectroscopic data for 1-Amino-3,3-diethoxypropane are summarized in
the tables below, offering a clear and concise reference for researchers.

Table 1: General and Physical Data

Property Value

Molecular Formula C7H17NO:2

Molecular Weight 147.22 g/mol

Appearance Colorless to yellow liquid

Boiling Point 72°C @ 16.0 hPa

Density 0.910 g/mL

Refractive Index 1.4233 to 1.4253 (20°C, 589 nm)
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Table 2: *H NMR Spectroscopic Data (400 MHz, CDCIs)

. . Coupling

Chemical Shift L . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

4.53 Triplet 1H 5.2 -CH(OEt)2
3.60 Quartet 2H 7.2 -OCH2CHs
3.45 Quartet 2H 7.2 -OCH2CHs
2.73 Triplet 2H 6.4 -CH2NH:z
1.71 Quartet 2H 6.4 -CH2CH2NH:2
1.29 Broad Singlet 2H - -NH:z
1.14 Triplet 6H 6.8 -OCH2CHs

Table 3: Predicted **C NMR Spectroscopic Data (CDCIs)

Predicted Chemical Shift (0) ppm Assignment
102.3 -CH(OEt)2
61.5 -OCH2CHs
40.2 -CH2NH:2
35.8 -CH2CH2NH:2
15.4 -OCH2CHs3

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Table 4: IR Spectroscopic Data (Neat)
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Wavenumber (cm~?) Interpretation

3385 N-H stretching (primary amine)
2953 C-H stretching (aliphatic)

2831 C-H stretching (aliphatic)

1621 N-H bending (scissoring)

1389 C-H bending

1125, 1060 C-O stretching (acetal)

Table 5: Mass Spectrometry Data (Electron lonization -

El)
mlz Interpretation
147 [M]* (Molecular lon)
102 [M - CH2CHz2NHz2]*
73 [CH(OE)]*
44 [CH2CH2NH2]*
30 [CH2NH:]* (Base Peak)

Experimental Methodologies

The following sections outline the generalized protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Amino-3,3-diethoxypropane was prepared by dissolving approximately 10-20
mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution was
transferred to a 5 mm NMR tube. *H and 3C NMR spectra were acquired on a 400 MHz
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1268047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier
transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop
of the neat liquid sample of 1-Amino-3,3-diethoxypropane was placed between two sodium
chloride (NaCl) plates to form a thin capillary film. The sample was then placed in the
spectrometer's sample compartment, and the spectrum was recorded over the range of 4000-
600 cm~1. A background spectrum of the clean NaCl plates was acquired prior to the sample
analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the liquid sample was introduced into the instrument,
typically via a gas chromatography (GC) inlet or a direct insertion probe, where it was
vaporized. The gaseous molecules were then bombarded with a beam of electrons (typically at
70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-
to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
chemical sample like 1-Amino-3,3-diethoxypropane.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1-Amino-3,3-diethoxypropane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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